2-phenoxycyclopentan-1-one
Description
Contextualization within Cyclopentanone (B42830) Chemistry
Cyclopentanone and its derivatives are significant five-membered carbocyclic compounds that form the core of numerous natural products and synthetic molecules with important biological activities. thieme-connect.com The chemistry of cyclopentanones is rich and varied, encompassing a wide range of reactions that allow for the introduction of functional groups and the construction of complex molecular architectures. The presence of the ketone functional group allows for reactions such as enolate formation, aldol (B89426) condensations, and various nucleophilic additions, making cyclopentanones versatile intermediates in organic synthesis. organic-chemistry.org
The introduction of a phenoxy group at the 2-position of the cyclopentanone ring, as seen in 2-phenoxycyclopentan-1-one, significantly influences the reactivity and properties of the molecule. The electron-withdrawing nature of the phenoxy group can affect the acidity of the alpha-protons and the electrophilicity of the carbonyl carbon. Furthermore, the steric bulk of the phenoxy group can direct the stereochemical outcome of reactions, a crucial aspect in asymmetric synthesis.
Significance as a Chiral Scaffold and Versatile Synthetic Intermediate
One of the most important applications of this compound and its derivatives is in the realm of asymmetric synthesis, where they serve as chiral scaffolds. nih.govnih.gov A chiral scaffold is a molecule with a defined three-dimensional structure that can be used to control the stereochemistry of subsequent reactions. The cyclopentane (B165970) ring, with its potential for multiple stereocenters, is an excellent framework for creating such scaffolds. google.com
When this compound is resolved into its enantiomers, or synthesized in an enantiomerically pure form, it provides a starting point for the synthesis of optically active compounds. The phenoxy group can act as a handle for further transformations or as a directing group to influence the approach of reagents. This control over stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer may exhibit the desired therapeutic effect.
The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of various complex molecules. For instance, derivatives of 2-phenoxycyclopentan-1-ol (B13527702) have been utilized as key building blocks in the synthesis of compounds targeting specific biological receptors. nih.gov The ability to modify both the cyclopentanone core and the phenoxy group allows for the creation of a diverse library of compounds for drug discovery and other applications.
Overview of General Synthetic Strategies for Related Cyclopentanone Derivatives
The synthesis of cyclopentanone derivatives is a well-established area of organic chemistry, with numerous methods available for their construction. organic-chemistry.orgutripoli.edu.ly These strategies can be broadly categorized and are often adapted for the synthesis of specific targets like this compound.
Ring-Closing Reactions: One of the most common approaches to cyclopentanones is through intramolecular cyclization reactions. These can include:
Dieckmann Condensation: An intramolecular Claisen condensation of a 1,6-diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclopentanone.
Intramolecular Aldol Reaction: The cyclization of a 1,5-diketone or a related compound to form a cyclopentenone, which can then be reduced to the corresponding cyclopentanone.
Nazarov Cyclization: An acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone. thieme-connect.com
Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone. acs.org
Ring-Expansion and Ring-Contraction Reactions: Cyclopentanone derivatives can also be accessed through the rearrangement of other ring systems. For instance, the ring expansion of cyclobutanone (B123998) derivatives or the ring contraction of cyclohexanone (B45756) derivatives can provide routes to functionalized cyclopentanones.
Functionalization of Pre-existing Cyclopentanones: Another key strategy involves the direct functionalization of a cyclopentanone ring. This can be achieved through:
Alpha-Halogenation: The introduction of a halogen atom at the α-position, which can then be displaced by a nucleophile, such as a phenoxide, to form the desired this compound.
Michael Addition: The addition of a nucleophile to a cyclopentenone to introduce a substituent at the β-position.
The table below summarizes some of the key synthetic strategies for cyclopentanone derivatives:
| Synthetic Strategy | Description | Key Intermediates/Reactants |
| Dieckmann Condensation | Intramolecular Claisen condensation of a 1,6-diester. | 1,6-Diesters |
| Intramolecular Aldol Reaction | Cyclization of a 1,5-diketone. | 1,5-Diketones |
| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclization of a divinyl ketone. thieme-connect.com | Divinyl ketones |
| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkene, alkyne, and CO. acs.org | Alkenes, Alkynes, Carbon Monoxide |
| Alpha-Functionalization | Direct introduction of a functional group at the α-position. | Cyclopentanone, Electrophiles/Nucleophiles |
These general strategies provide a powerful toolkit for the synthetic chemist to access a wide array of cyclopentanone derivatives, including the valuable chiral intermediate, this compound. The choice of a particular synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Properties
CAS No. |
78726-16-6 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxycyclopentan 1 One and Its Stereoisomers
Direct Functionalization Approaches to the Cyclopentanone (B42830) Core
Direct functionalization of the cyclopentanone ring at the α-position represents the most straightforward approach to 2-phenoxycyclopentan-1-one. These methods can be broadly categorized into nucleophilic and electrophilic phenoxylation strategies.
Alpha-Phenoxylation Strategies
A common and well-established method for the synthesis of α-aryloxy ketones is the nucleophilic substitution of an α-haloketone with a phenoxide salt. This reaction typically involves the treatment of an α-halocyclopentanone, such as 2-bromocyclopentanone, with a phenoxide source like sodium phenoxide. The reaction proceeds via an SN2 mechanism, where the phenoxide anion displaces the halide.
The choice of solvent can influence the reaction, with polar aprotic solvents generally favoring the SN2 pathway. The reactivity of the phenoxide can be enhanced by the choice of the counter-ion and the presence of phase-transfer catalysts. While this method is conceptually simple, potential side reactions include elimination to form cyclopentenone and O- vs. C-alkylation of the phenoxide.
Table 1: Examples of Nucleophilic Phenoxylation of α-Halocyclopentanones
| Entry | α-Haloketone | Phenoxide Source | Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Bromocyclopentanone | Sodium Phenoxide | Acetone | 100.0 °C | Not specified | rsc.org |
| 2 | 2-Chlorocyclopentanone | Potassium Phenoxide | DMF | RT | - | General Method |
An alternative approach involves the reaction of a cyclopentanone enolate or its synthetic equivalent with an electrophilic phenoxy source. This strategy reverses the polarity of the reactants compared to the nucleophilic substitution method.
One common method involves the use of hypervalent iodine reagents. For instance, a cyclopentanone silyl (B83357) enol ether can be reacted with a hypervalent iodine-phenol complex to introduce the phenoxy group at the α-position. These reactions often proceed under mild conditions and can offer good yields.
Another strategy employs transition metal catalysis. Palladium-catalyzed α-arylation of ketones is a powerful tool, though it is more commonly used for C-C bond formation. However, modifications of this methodology can be applied to C-O bond formation. For example, the reaction of a cyclopentanone enolate with an appropriate phenoxy-transfer reagent in the presence of a palladium catalyst can yield the desired product.
Table 2: Examples of Electrophilic Phenoxylation of Cyclopentanone Derivatives
| Entry | Cyclopentanone Derivative | Electrophilic Phenoxy Source | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | Cyclopentanone Silyl Enol Ether | PhI(OAc)2 / Phenol (B47542) | - | - | - | General Method |
| 2 | Cyclopentanone | Diaryliodonium Salt | Cu(I) Catalyst | - | - | General Method |
Stereoselective Introduction of the Phenoxy Group
The synthesis of enantiomerically enriched this compound is crucial for applications in medicinal chemistry and materials science. This is achieved through enantioselective and diastereoselective methods.
The development of catalytic asymmetric methods for the α-aryloxylation of ketones has been a significant area of research. nih.gov These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.
Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. Chiral primary or secondary amines can catalyze the reaction through the formation of a chiral enamine intermediate, which then reacts with an electrophilic phenoxylating agent. Chiral phosphoric acids have also been successfully employed as catalysts, activating the ketone towards nucleophilic attack.
Transition metal catalysis offers another avenue for enantioselective phenoxylation. Chiral ligands coordinated to metals such as palladium, copper, or iridium can create a chiral environment around the metal center, influencing the stereoselectivity of the C-O bond formation. For instance, palladium complexes with chiral phosphine (B1218219) ligands have been used for the enantioselective α-arylation of ketones. nih.gov A notable strategy involves the iridium-catalyzed enantioselective α-functionalization of ketones via the allylic substitution of silyl enol ethers, which can be applied to the formation of C-O bonds. nih.gov
Table 3: Catalytic Systems for Enantioselective α-Aryloxylation of Ketones
| Catalyst Type | Chiral Catalyst/Ligand | Metal | Electrophile/Reaction Type | ee (%) | Reference |
| Organocatalyst | Chiral Primary Amine | - | Quinone Monoimines (retro-Claisen) | up to 98 | |
| Organocatalyst | Chiral Phosphoric Acid | - | 1,4-Benzoquinone | up to 96.5:3.5 er | wikipedia.org |
| Transition Metal | Chiral Bis(phosphine) Dioxides | Cu(I) | Aryl Halides | up to 95 | |
| Transition Metal | (S)-(p-CF3)3-t-BuPHOX | Pd | Decarboxylative Allylic Alkylation | up to 94 | nih.gov |
Note: This table presents examples of catalytic systems used for the enantioselective α-arylation/alkylation of ketones, which are applicable to the synthesis of chiral this compound. The enantiomeric excess (ee) or enantiomeric ratio (er) values are for the model substrates used in the cited studies.
When the cyclopentanone ring already contains a stereocenter, the introduction of the phenoxy group at the C-2 position can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers.
The stereochemical outcome of the reaction can be influenced by the existing stereocenter, which can direct the incoming nucleophile or electrophile to a specific face of the molecule. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex molecules.
Furthermore, catalyst-controlled diastereoselective reactions can be employed. In this approach, a chiral catalyst overrides the directing effect of the existing stereocenter, leading to the formation of a specific diastereomer. N-Heterocyclic carbenes (NHCs) have been used in catalyzed annulation reactions to produce cyclopentanone-fused spirooxindoles with high diastereoselectivity. Such strategies could potentially be adapted for the diastereoselective functionalization of substituted cyclopentanones.
Research by Baumann and Baxendale has demonstrated the diastereoselective functionalization of cyclopentenones, where hydrogen bonding directs the approach of nucleophiles, leading to excellent diastereoselectivity. pageplace.de While not a direct phenoxylation, this principle of using non-covalent interactions to control stereochemistry is highly relevant.
Table 4: Approaches for Diastereoselective Functionalization of Cyclopentanone Derivatives
| Strategy | Key Feature | Catalyst/Directing Group | Diastereomeric Ratio (d.r.) | Reference |
| Substrate Control | Existing Stereocenter | - | Dependent on substrate | General Principle |
| Catalyst Control | N-Heterocyclic Carbene Catalysis | Chiral NHC | up to >20:1 | rsc.org |
| Directed Functionalization | Hydrogen Bonding | Tertiary Alcohol | Excellent | pageplace.de |
Note: This table highlights general strategies and examples for achieving diastereoselectivity in reactions involving cyclopentanone derivatives.
Enzymatic Resolution and Biocatalytic Approaches
Biocatalysis provides a powerful and highly selective alternative for obtaining enantiomerically pure forms of this compound. A primary method is enzymatic kinetic resolution, a process that relies on the ability of enzymes to react with only one enantiomer of a racemic mixture. tudelft.nl
For the synthesis of chiral this compound, the resolution would typically be performed on its precursor, racemic 2-phenoxycyclopentan-1-ol (B13527702). Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate one of the alcohol enantiomers. technion.ac.il For example, in the presence of an acyl donor like vinyl acetate, the enzyme might catalyze the acetylation of the (R)-2-phenoxycyclopentan-1-ol, leaving the (S)-enantiomer unreacted. technion.ac.il The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods.
More advanced biocatalytic approaches involve dynamic kinetic resolution (DKR). In a dynamic reductive kinetic resolution (DYRKR), an alcohol dehydrogenase (ADH) can be used to reduce a ketone. nih.gov This process can convert a racemic starting material into a single, highly enriched stereoisomeric product by combining enzymatic reduction with in situ racemization of the substrate. nih.gov Furthermore, biocatalytic cascades, which combine multiple enzymatic steps in a single pot, can be designed to convert simple achiral starting materials into complex chiral molecules like the stereoisomers of this compound with high efficiency. nih.gov
Table 2: Comparison of Biocatalytic Methods
| Method | Principle | Typical Enzymes | Key Advantage |
|---|---|---|---|
| Kinetic Resolution | An enzyme selectively modifies one enantiomer of a racemate, allowing for separation. tudelft.nl | Lipases (e.g., CALB), Proteases, Phosphotriesterases technion.ac.ilnih.gov | High enantioselectivity under mild conditions. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. nih.gov | Dehydrogenases, Lipases coupled with a racemization catalyst. | Overcomes the 50% maximum yield limitation of standard kinetic resolution. |
| Asymmetric Synthesis | An enzyme converts a prochiral substrate into a single chiral product. nih.govnih.gov | Ene-reductases, Imine reductases, Aldolases nih.govnih.gov | Direct formation of the desired enantiomer, often with high atom economy. |
Cyclization Reactions for the Cyclopentanone Core Construction
Intermolecular and Intramolecular Cyclizations
The formation of the five-membered cyclopentanone ring is a critical step in the synthesis of this compound. Both intermolecular and intramolecular strategies can be employed.
Intramolecular cyclization is a common and powerful method for constructing cyclic systems. cas.cn A classic example applicable here is the Dieckmann condensation, which involves the base-promoted intramolecular cyclization of a diester to form a β-keto ester. For the target molecule, a substituted adipic acid derivative, such as diethyl 2-phenoxyadipate, could be treated with a base like sodium ethoxide to induce cyclization, yielding ethyl 2-phenoxy-5-oxocyclopentane-1-carboxylate. Subsequent hydrolysis and decarboxylation would furnish this compound. Other intramolecular methods include radical cyclizations and various transition-metal-catalyzed ring-closing reactions. cas.cnresearchgate.netmdpi.com The stereochemical pre-organization of the acyclic precursor can significantly influence the efficiency of the cyclization. mdpi.com
Intermolecular cyclization involves the joining of two or more separate molecules to form the ring. While less common for simple cyclopentanones, cascade reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization, can be effective. nih.govrsc.org For instance, a Michael addition of a nucleophile to an acceptor could create an intermediate that is primed for a subsequent intramolecular ring closure to form the cyclopentanone ring.
Transition Metal Catalysis in Cyclopentanone Formation (e.g., Pauson-Khand type reactions for cyclopentenones)
Transition metal-catalyzed reactions are indispensable tools for ring construction in modern organic synthesis. mdpi.com The Pauson-Khand reaction (PKR) is a notable example, providing a direct route to cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes. wikipedia.orgrsc.orgorganicreactions.org
In a synthesis targeting this compound, the PKR could be used to construct a cyclopentenone precursor. For example, an intramolecular PKR could be employed on a substrate containing both an alkene and an alkyne tethered together. wikipedia.orglibretexts.org The resulting α,β-cyclopentenone could then be converted to the target molecule. This would involve a conjugate addition of phenol or a phenoxide salt to the double bond, followed by the removal of the double bond if the saturated ketone is desired. The reaction can be rendered enantioselective by using appropriate chiral ligands like BINAP. wikipedia.org While cobalt is the classic metal, other metals such as rhodium and palladium have also been developed as catalysts for PKR-type reactions. mdpi.com
Table 3: Overview of the Pauson-Khand Reaction
| Feature | Description |
|---|---|
| Reaction Type | [2+2+1] cycloaddition wikipedia.org |
| Components | Alkene, Alkyne, Carbon Monoxide rsc.org |
| Catalyst | Typically dicobalt octacarbonyl (Co₂(CO)₈); also Rh, Pd, Ir systems mdpi.comwikipedia.org |
| Product | α,β-Cyclopentenone libretexts.org |
| Variants | Intermolecular and Intramolecular organicreactions.orglibretexts.org |
| Stereoselectivity | Can be controlled with chiral auxiliaries or chiral ligands. wikipedia.org |
Synthetic Routes from Precursors (e.g., Cyclopentanols or Cyclopentenones)
Oxidation Reactions Leading to the Ketone Functionality
A frequent and straightforward route to this compound involves the oxidation of the corresponding alcohol, 2-phenoxycyclopentan-1-ol. This transformation is a fundamental functional group interconversion in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups in the molecule.
Commonly used reagents include chromium-based oxidants such as pyridinium (B92312) chlorochromate (PCC) or the Collins reagent (chromium trioxide-pyridine complex). google.com These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under relatively mild conditions. A patent describes the oxidation of a phenoxy-substituted alcohol to the corresponding ketone using pyridinium chlorochromate in methylene (B1212753) chloride. google.com Other modern oxidation methods that avoid chromium include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. These methods are valued for their mild reaction conditions and high yields.
Table 4: Selected Oxidation Reagents for Alcohol to Ketone Conversion
| Reagent/System | Description | Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | A complex of chromium trioxide with pyridine (B92270) and HCl. | Typically run in dichloromethane (B109758) (CH₂Cl₂). google.com |
| Swern Oxidation | Activated DMSO oxidation. | Oxalyl chloride or trifluoroacetic anhydride, DMSO, followed by a hindered base (e.g., Et₃N) at low temperatures. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. | Room temperature in solvents like CH₂Cl₂ or CHCl₃. |
| Collins Reagent | A complex of chromium(VI) oxide with pyridine. | Anhydrous CH₂Cl₂. |
Reduction Strategies and their Stereocontrol
The reduction of the prochiral ketone in this compound to the corresponding alcohol, 2-phenoxycyclopentan-1-ol, is a critical transformation that introduces a new stereocenter. Achieving control over the stereochemistry of this alcohol is paramount for the synthesis of specific stereoisomers. Several powerful asymmetric reduction strategies have been developed for ketones, which are applicable to α-phenoxy ketone substrates.
Prominent among these are catalytic asymmetric hydrogenations and reductions. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method that uses a chiral oxazaborolidine catalyst to enantioselectively reduce ketones with a borane (B79455) source. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method is praised for its predictability and typically high enantiomeric excesses (ee). alfa-chemistry.com The proposed mechanism involves the coordination of borane to the nitrogen of the CBS catalyst, which then activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst's boron atom, leading to a highly organized, stereoselective hydride transfer. wikipedia.orgalfa-chemistry.com
Another powerful technique is Noyori asymmetric hydrogenation, which often employs ruthenium-based catalysts with chiral diphosphine and diamine ligands, such as BINAP or TsDPEN. rsc.orgwikipedia.orgmdpi.com These catalysts are effective for the asymmetric transfer hydrogenation (ATH) of a range of ketones, including those with α-phenoxy substituents, using hydrogen sources like isopropanol (B130326) or a formic acid/triethylamine mixture. rsc.orgmdpi.com The mechanism is described as bifunctional, where both the metal center and the ligand participate in the hydrogen transfer via a six-membered pericyclic transition state. wikipedia.org
Enzymatic reductions offer a highly selective and environmentally benign alternative. rsc.org Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) can reduce ketones with exceptional enantio- and diastereoselectivity under mild, aqueous conditions. nih.govcnr.it The combination of a stereospecific ene-reductase and a highly enantioselective ADH can be used in cascade processes to produce chiral alcohols with multiple stereocenters from enones with high precision. cnr.it
The choice of reduction strategy depends on the desired stereoisomer and the substrate's specific characteristics. The stereochemical outcome of these reactions is often highly dependent on the steric and electronic properties of the ketone and the specific catalyst or enzyme used.
| Reduction Method | Catalyst/Reagent Type | Key Features | Typical Stereoselectivity |
|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine / Borane (BH3) | Catalytic, predictable stereochemical outcome based on catalyst chirality. wikipedia.orgorganic-chemistry.org | Often >95% ee. alfa-chemistry.com |
| Noyori Asymmetric Transfer Hydrogenation (ATH) | [RuCl(η6-arene)(N-sulfonyl-DPEN)] | Bifunctional catalysis; effective for α-heteroatom substituted ketones. rsc.orgmdpi.commdpi.com | Up to 98% ee for unfunctionalised ketones. mdpi.com |
| Enzymatic Reduction | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | High stereoselectivity, mild aqueous conditions, environmentally friendly. rsc.orgcnr.it | Can achieve >97:3 d.r. and >98% ee. nih.govcnr.it |
Protecting Group Chemistry in Multi-step Syntheses
In the context of multi-step syntheses involving the this compound scaffold, protecting groups are indispensable tools for masking reactive functional groups to prevent unwanted side reactions. pressbooks.puborganic-chemistry.org The strategic selection, introduction, and removal of these groups are crucial for the successful synthesis of complex target molecules.
The carbonyl group of this compound itself may require protection if subsequent reactions are to be performed on other parts of the molecule, such as the phenoxy ring. Common protecting groups for ketones include acetals and ketals, which are readily formed by reacting the ketone with an alcohol or a diol under acidic conditions. pressbooks.pub These groups are stable to a wide range of non-acidic reagents, particularly basic and nucleophilic conditions, and can be easily removed by acidic hydrolysis. pressbooks.pub
In syntheses that build the this compound core, other functional groups often require protection. For instance, in the synthesis of derivatives containing an amino group, the amine is frequently protected to modulate its reactivity. acs.org The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its ease of installation and its facile removal under acidic conditions (e.g., with HCl in dioxane), which often leaves other acid-sensitive groups intact. acs.orgrochester.edu
Similarly, hydroxyl groups, if present on the aromatic ring or elsewhere, may be protected as ethers (e.g., benzyl (B1604629) ether) or silyl ethers (e.g., TBDMS ether). rochester.eduweebly.com The choice of protecting group is dictated by its stability towards the planned reaction conditions. An important concept in complex syntheses is the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other, allowing for the selective deprotection of specific functional groups. weebly.com For example, a Boc-protected amine can be deprotected with acid while a silyl-protected alcohol remains, which would require a fluoride (B91410) source for cleavage. acs.orgweebly.com
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
|---|---|---|---|---|
| Ketone | Acetal/Ketal | Diol, Acid Catalyst | Aqueous Acid | Stable to bases, nucleophiles, hydrides. pressbooks.pub |
| Amine | Boc (tert-butoxycarbonyl) | Boc Anhydride, Base | Strong Acid (e.g., HCl, TFA) | Stable to catalytic hydrogenation, basic conditions. acs.org |
| Alcohol | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF) | Stable to a wide range of non-acidic/non-fluoride conditions. weebly.com |
| Alcohol | Bn (Benzyl) | Benzyl Bromide, Base | Catalytic Hydrogenation (H2, Pd/C) | Stable to many acidic and basic conditions. rochester.edu |
Process Optimization and Green Chemistry Considerations
Optimizing the synthesis of this compound and its derivatives involves enhancing efficiency, safety, and environmental performance. This is achieved through innovative process technologies like flow chemistry and the deliberate application of green chemistry principles. cinz.nznih.gov
Flow Chemistry Applications
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, offers significant advantages for process optimization. mit.edu Microreactors provide superior mass and heat transfer, allowing for precise control over reaction parameters such as temperature and residence time. jst.org.in This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or fast reactions.
Solvent and Reagent Selection for Sustainability
Adherence to the principles of green chemistry is crucial for developing sustainable synthetic routes. mdpi.comrsc.org This involves a critical evaluation of all materials used in a process to minimize environmental impact and improve safety. jocpr.com
A primary consideration is the selection of solvents, which constitute a major portion of the waste generated in chemical synthesis. jocpr.com Replacing hazardous organic solvents like dichloromethane with greener alternatives such as water, supercritical CO₂, or bio-based solvents is a key goal. jocpr.com For instance, enzymatic reductions of ketones can often be performed in aqueous media, dramatically improving the process's environmental profile. acs.org
The principle of atom economy, which favors reactions that incorporate the maximum amount of reactant atoms into the final product, is also central. acs.org Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. The asymmetric catalytic reductions (e.g., Noyori, CBS) discussed previously are excellent examples, as a small amount of catalyst can generate large quantities of product, avoiding the waste associated with stoichiometric chiral reducing agents. alfa-chemistry.commdpi.comacs.org
Furthermore, reducing the use of derivatization steps, such as the introduction and removal of protecting groups, aligns with green chemistry principles by saving reagents and minimizing waste. acs.org The use of highly selective catalysts, particularly enzymes, can often obviate the need for protecting groups altogether by reacting specifically at the desired site on a multifunctional molecule. acs.org
Reaction Chemistry and Transformational Studies of 2 Phenoxycyclopentan 1 One
Reactivity of the Carbonyl Group
The carbonyl group (C=O) in 2-phenoxycyclopentan-1-one is a primary site for chemical reactions due to its inherent polarity. The carbon atom is electrophilic, making it susceptible to attack by various nucleophiles.
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org
Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols. organic-chemistry.org In the case of this compound, reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed via nucleophilic addition to the carbonyl carbon. Subsequent acidic workup would protonate the resulting alkoxide to yield 1-methyl-2-phenoxycyclopentan-1-ol. The presence of the α-phenoxy group may influence the stereochemical outcome of the addition due to steric hindrance or potential chelation with the magnesium ion. acs.org
Hydride Reductions: The carbonyl group can be readily reduced to a secondary alcohol using metal hydride reagents. uop.edu.pk Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. libretexts.org The reduction of this compound with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 2-phenoxycyclopentan-1-ol (B13527702). LiAlH₄ is a more powerful reducing agent and would also effectively perform this reduction, typically in an aprotic solvent like diethyl ether followed by a careful aqueous workup. uop.edu.pklibretexts.org
| Reaction Type | Reagent | Solvent | Expected Product |
|---|---|---|---|
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) then H₃O⁺ | Diethyl ether | 1-Methyl-2-phenoxycyclopentan-1-ol |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 2-Phenoxycyclopentan-1-ol |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) then H₂O | Diethyl ether | 2-Phenoxycyclopentan-1-ol |
Condensation reactions involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new carbon-carbon double bond. libretexts.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as an amine. wikipedia.orgsigmaaldrich.com For this compound, a Knoevenagel condensation with a compound like malononitrile, catalyzed by piperidine, would be expected to yield 2-(2-phenoxycyclopentylidene)malononitrile. The reaction proceeds through the formation of an intermediate aldol-type adduct which then dehydrates to form the α,β-unsaturated product. wikipedia.org
Aldol (B89426) Condensation: The aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orgsrmist.edu.in this compound can act as the electrophilic partner in a crossed-aldol condensation. byjus.com For instance, in the presence of a base like sodium hydroxide, it could react with an aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) (a Claisen-Schmidt condensation), to prevent self-condensation of the aldehyde partner. srmist.edu.inbyjus.com The initial product would be a β-hydroxy ketone, which upon heating, would likely dehydrate to form 2-phenoxy-5-(phenylmethylene)cyclopentan-1-one. The presence of the α-phenoxy group might influence the rate of these reactions. acs.org
| Reaction Type | Reactant | Catalyst | Expected Product |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile | Piperidine | 2-(2-Phenoxycyclopentylidene)malononitrile |
| Crossed-Aldol (Claisen-Schmidt) Condensation | Benzaldehyde | NaOH, Heat | 2-Phenoxy-5-(phenylmethylene)cyclopentan-1-one |
The presence of hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) imparts significant reactivity at these positions. libretexts.org
Enolates: In the presence of a base, a proton can be removed from an α-carbon to form a resonance-stabilized anion known as an enolate. masterorganicchemistry.comlibretexts.org this compound has α-protons at both the C2 and C5 positions. Deprotonation at C5 would lead to a standard ketone enolate. Deprotonation at C2 is also possible, though the acidity of this proton may be influenced by the inductive effect of the adjacent phenoxy group. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible formation of the enolate. libretexts.org
Enamines: Ketones can react with secondary amines (e.g., pyrrolidine (B122466), morpholine) under acidic catalysis to form enamines. This reaction involves the formation of a carbinolamine intermediate, which then dehydrates. For this compound, reaction with pyrrolidine would be expected to form 1-(2-phenoxycyclopent-1-en-1-yl)pyrrolidine, with the double bond preferentially forming towards the less substituted C5 position to relieve steric strain.
Alkylation: Once formed, enolates are powerful nucleophiles and can react with electrophiles like alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.comlibretexts.org The alkylation of the enolate of this compound with an alkyl halide, such as methyl iodide, would introduce an alkyl group at the C5 position, yielding 5-methyl-2-phenoxycyclopentan-1-one. Directing alkylation to the C2 position would be more challenging.
Halogenation: The α-position of ketones can be halogenated under either acidic or basic conditions. libretexts.orgpressbooks.pub Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monohalogenation at the more substituted α-carbon. libretexts.orglibretexts.org For this compound, acid-catalyzed bromination would likely yield 2-bromo-5-phenoxycyclopentan-1-one. In contrast, base-promoted halogenation occurs via an enolate and can be difficult to control, often leading to polyhalogenation. pressbooks.pubchemistrysteps.com The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making subsequent halogenations faster. pressbooks.pub
Ketones with α-hydrogens exist in equilibrium with their corresponding enol tautomers. masterorganicchemistry.comleah4sci.com Tautomers are constitutional isomers that readily interconvert. libretexts.org For this compound, two possible enol forms can exist: 2-phenoxycyclopent-1-en-1-ol and 5-phenoxycyclopent-1-en-1-ol.
The keto form is generally more stable and thus favored at equilibrium for simple ketones. masterorganicchemistry.com The position of this equilibrium can be influenced by factors such as substitution, conjugation, and hydrogen bonding. masterorganicchemistry.com The presence of the phenoxy group could potentially stabilize the C2-enol form through electronic effects. This tautomerism is crucial as it provides a pathway for reactivity at the α-carbon, such as in acid-catalyzed halogenation, where the enol form acts as the nucleophile. libretexts.orgoregonstate.edu The interconversion between keto and enol forms is catalyzed by both acid and base. masterorganicchemistry.comoregonstate.edu
Enolization and Alpha-Carbon Reactivity
Reactivity of the Phenoxy Moiety
The phenoxy group of this compound consists of a phenyl ring attached to the cyclopentanone (B42830) core via an ether linkage. This part of the molecule exhibits reactivity characteristic of both aromatic rings and ethers.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.orglibretexts.org The general mechanism proceeds in two steps: initial attack by the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore the ring's aromaticity. masterorganicchemistry.comlibretexts.org
The phenoxy substituent is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). wikipedia.org This is due to the electron-donating resonance effect of the ether oxygen, whose lone pairs can be delocalized into the phenyl ring, stabilizing the positive charge of the arenium ion intermediate. This same resonance effect directs incoming electrophiles to the ortho and para positions relative to the ether linkage. Consequently, this compound is expected to undergo electrophilic aromatic substitution to yield predominantly ortho- and para-substituted products.
Below is a summary of common electrophilic aromatic substitution reactions and the expected products when applied to this compound.
| Reaction Name | Reagents | Electrophile | Expected Major Products |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 2-(2-bromophenoxy)cyclopentan-1-one and 2-(4-bromophenoxy)cyclopentan-1-one |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(2-nitrophenoxy)cyclopentan-1-one and 2-(4-nitrophenoxy)cyclopentan-1-one |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-(4-hydroxyphenylsulfonyl)cyclopentan-1-one and 2-(2-hydroxyphenylsulfonyl)cyclopentan-1-one |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 2-(2-alkylphenoxy)cyclopentan-1-one and 2-(4-alkylphenoxy)cyclopentan-1-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 2-(2-acylphenoxy)cyclopentan-1-one and 2-(4-acylphenoxy)cyclopentan-1-one |
Ether Cleavage Methodologies and Mechanisms
The carbon-oxygen bond of an ether can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orglibretexts.org For aryl alkyl ethers such as this compound, the cleavage invariably occurs at the alkyl-oxygen bond. This is because the phenyl-oxygen bond is stronger, and the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org The reaction, therefore, yields a phenol (B47542) and an alkyl halide. libretexts.org
The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl group. masterorganicchemistry.com
Protonation: The first step in either mechanism is the protonation of the ether oxygen by the strong acid, which converts the phenoxy group into a good leaving group (a phenol). masterorganicchemistry.com
Nucleophilic Attack:
Sₙ2 Mechanism: A halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom adjacent to the oxygen. libretexts.orgmasterorganicchemistry.com For this compound, this attack would occur at the C2 position of the cyclopentanone ring. This pathway is a concerted, one-step process. masterorganicchemistry.com
Sₙ1 Mechanism: If the alkyl group can form a stable carbocation, the protonated ether can dissociate to form a carbocation and a phenol. libretexts.org The carbocation is then attacked by the halide nucleophile. While the C2 of the cyclopentyl ring is a secondary carbon, Sₙ1 pathways are generally favored for tertiary, benzylic, or allylic systems that form more stable carbocations. libretexts.org
For this compound, the Sₙ2 pathway is generally considered more probable for the cleavage reaction.
| Reagent | Conditions | Mechanism | Products |
| Hydrogen Iodide (HI) | Concentrated, Reflux | Primarily Sₙ2 | Phenol and 2-iodocyclopentan-1-one |
| Hydrogen Bromide (HBr) | Concentrated, Reflux | Primarily Sₙ2 | Phenol and 2-bromocyclopentan-1-one |
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), low temperature | Lewis acid-catalyzed cleavage | Phenol and 2-bromocyclopentan-1-one |
Ring-Opening and Ring-Transformation Reactions of the Cyclopentanone Core
The cyclopentanone ring possesses its own distinct reactivity, centered around the carbonyl group and the adjacent α- and β-carbons.
Elimination Reactions (E1, E2 pathways)
The phenoxy group at the α-position to the carbonyl can function as a leaving group in an elimination reaction to form an α,β-unsaturated ketone. This transformation, which results in the formation of cyclopent-2-en-1-one, can proceed through either E1 (unimolecular) or E2 (bimolecular) pathways, depending on the reaction conditions. libretexts.org
E2 Pathway: This is a concerted, one-step mechanism where a strong base removes a proton from the β-carbon (C3) at the same time the phenoxide leaving group departs. youtube.com This pathway is favored by the use of strong, often sterically hindered, bases and requires an anti-periplanar arrangement of the proton and the leaving group. youtube.com
E1 Pathway: This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and typically involves weak bases. libretexts.org
The acidity of the α-hydrogens in ketones is enhanced by the electron-withdrawing effect of the carbonyl group, but for the elimination of the α-phenoxy group, it is the β-hydrogen that must be removed. ncert.nic.in
| Parameter | E1 Pathway | E2 Pathway |
| Base | Weak base (e.g., H₂O, ROH) | Strong, non-nucleophilic base (e.g., t-BuOK, DBU) |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Base] (Bimolecular) |
| Solvent | Polar protic (e.g., ethanol) | Aprotic preferred |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
Rearrangement Reactions
The cyclopentanone core of this compound is susceptible to various molecular rearrangements, particularly those characteristic of ketones.
One of the most relevant is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid (like m-CPBA) or hydrogen peroxide. wiley-vch.de The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, followed by the migration of one of the α-carbon atoms to the adjacent oxygen atom, displacing a carboxylate leaving group. wiley-vch.de In the case of an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent carbon groups determines the product. Generally, the more substituted carbon atom migrates preferentially. Therefore, the C5 methylene group would be expected to migrate over the C2 methine group, leading to the formation of a six-membered lactone.
Another potential rearrangement is the Favorskii rearrangement , which occurs with α-haloketones in the presence of a base to yield carboxylic acid derivatives. This would require a prior α-halogenation of this compound at the C5 position. The subsequent treatment with a base, like sodium hydroxide, would lead to a ring-contracted carboxylic acid derivative.
Cascade and Multicomponent Reactions Incorporating this compound
The dual functionality of this compound makes it a potentially valuable substrate for complex reactions that form multiple bonds in a single operation.
Cascade reactions , also known as domino or tandem reactions, are processes involving two or more consecutive reactions where the subsequent transformations occur intramolecularly as a result of the functionality generated in the initial step. nih.gov A hypothetical cascade involving this compound could be initiated by an electrophilic substitution on the phenoxy ring that introduces a reactive group. This new group could then undergo an intramolecular cyclization or rearrangement with the cyclopentanone portion of the molecule.
Multicomponent reactions (MCRs) are one-pot processes in which three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials. nih.gov The cyclopentanone moiety of this compound is well-suited for MCRs that proceed via an enol or enolate intermediate. For instance, in a Mannich-type reaction, this compound could react with an aldehyde (like formaldehyde) and a primary or secondary amine. In this scenario, the ketone would serve as the nucleophilic component, attacking the iminium ion formed in situ from the aldehyde and amine, leading to the formation of a new carbon-carbon bond at the C5 position.
Advanced Spectroscopic and Structural Elucidation of 2 Phenoxycyclopentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of 2-phenoxycyclopentan-1-one, providing insights into its connectivity, conformation, and stereochemistry.
A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for the unambiguous assignment of all proton and carbon signals. The substitution on the cyclopentanone (B42830) ring renders the methylene (B1212753) protons diastereotopic, leading to complex splitting patterns.
¹H and ¹³C NMR: The expected chemical shifts are predicted based on the known effects of carbonyl and phenoxy groups. The C2 proton (H2) is expected to be downfield due to the adjacent oxygen and carbonyl functionalities. The aromatic protons of the phenoxy group will appear in the typical 6.9–7.4 ppm range. In the ¹³C spectrum, the carbonyl carbon (C1) will be the most downfield signal, typically above 200 ppm.
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | C1 | - | ~215.0 |
| 2 | C2 / H2 | ~4.8 (dd) | ~80.0 |
| 3 | C3 / H3a, H3b | ~2.1 (m), ~2.4 (m) | ~35.0 |
| 4 | C4 / H4a, H4b | ~1.9 (m), ~2.1 (m) | ~22.0 |
| 5 | C5 / H5a, H5b | ~2.3 (m), ~2.5 (m) | ~38.0 |
| 1' | C1' | - | ~158.0 |
| 2', 6' | C2', C6' / H2', H6' | ~7.0 (d) | ~115.0 |
| 3', 5' | C3', C5' / H3', H5' | ~7.3 (t) | ~130.0 |
| 4' | C4' / H4' | ~7.1 (t) | ~122.0 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network among the protons. Key correlations are expected between H2 and the H3 protons, H3 and H4 protons, and H4 and H5 protons, confirming the sequence of the cyclopentanone ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with its attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across quaternary carbons and heteroatoms. The key HMBC correlation would be from the H2 proton to the ipso-carbon of the phenoxy ring (C1'), confirming the attachment of the phenoxy group to the C2 position of the cyclopentanone ring. Other important correlations would include H5 to the carbonyl carbon C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information on through-space proximity of protons. This is vital for both conformational analysis and stereochemical assignment. Expected NOEs would include a correlation between the C2 proton and the ortho-protons (H2'/H6') of the phenoxy ring.
| Experiment | Proton(s) | Correlated Atom(s) | Significance |
|---|---|---|---|
| COSY | H2 | H3a, H3b | Confirms C2-C3 connectivity |
| COSY | H3a, H3b | H2, H4a, H4b | Confirms C3-C4 connectivity |
| HSQC | H2-H5, H2'-H6' | C2-C5, C2'-C6' | Direct C-H assignments |
| HMBC | H2 | C1, C3, C1' | Confirms phenoxy linkage to C2 |
| HMBC | H5a, H5b | C1, C4 | Confirms ring structure |
| HMBC | H2', H6' | C1', C3', C5', C2 | Confirms C-O-C linkage |
| NOESY | H2 | H2', H6' | Proximity of phenoxy and cyclopentanone rings |
| NOESY | H2 | H3 / H5 protons | Provides conformational information |
The five-membered cyclopentanone ring is not planar and exists in dynamic equilibrium between two main puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). The presence of the substituent at C2 influences the conformational preference. The phenoxy group can occupy either a pseudo-axial or a pseudo-equatorial position.
The preferred conformation can be determined by analyzing NMR parameters:
³J(HH) Coupling Constants: The magnitude of the vicinal coupling constants between H2 and the H3 protons is dependent on the dihedral angle, as described by the Karplus equation. A detailed analysis of these couplings can help differentiate between pseudo-axial and pseudo-equatorial orientations of the phenoxy group.
NOESY: The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between protons. Specific NOE patterns can provide definitive evidence for the ring's conformation and the substituent's orientation. For example, a strong NOE between the H2 proton and one of the H5 protons might indicate a conformation where these protons are spatially close, which could favor a pseudo-axial orientation of the phenoxy group.
This compound possesses a single stereocenter at the C2 position.
Relative Stereochemistry: While this molecule only has one chiral center, NOESY is a powerful tool for determining relative stereochemistry in diastereomers. If a second substituent were introduced, NOESY could establish the cis or trans relationship between the two groups. longdom.org
Absolute Stereochemistry: Standard NMR techniques cannot distinguish between enantiomers (R vs. S). To determine the absolute configuration, one could employ chiral derivatizing agents (CDAs), such as Mosher's acid. researchgate.net By creating diastereomeric esters and analyzing the differential magnetic shielding effects on the protons near the newly formed chiral center, the absolute configuration at C2 can be assigned. researchgate.net
High-Resolution Mass Spectrometry for Mechanistic Studies and Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition of this compound (C₁₁H₁₂O₂). The calculated exact mass is 176.08373 u. Electron ionization (EI) would lead to fragmentation, and the resulting pattern provides valuable structural information.
Key fragmentation pathways for cyclic ketones and aryl ethers include alpha-cleavage and cleavage of the ether linkage. miamioh.eduwhitman.edublogspot.com
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a primary fragmentation mode for ketones. whitman.edujove.com For cyclic ketones, this often involves a complex series of events. A characteristic fragment for cyclopentanones is often observed at m/z 55. whitman.edu
Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage.
Cleavage of the C(aryl)-O bond would result in a phenoxy radical and a cyclopentenone cation at m/z 83.
Cleavage of the C(alkyl)-O bond could lead to a phenol (B47542) radical cation (m/z 94) through hydrogen rearrangement, a common pathway for aryl alkyl ethers. blogspot.comwhitman.edu
Loss of the phenoxy group as a radical would yield a fragment at m/z 83. The phenoxy cation itself would appear at m/z 93.
| m/z | Proposed Fragment Ion | Proposed Origin |
|---|---|---|
| 176 | [C₁₁H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 94 | [C₆H₆O]⁺˙ | Phenol radical cation (via H-rearrangement) |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 83 | [C₅H₃O]⁺ | Cyclopentenone cation (loss of phenoxy radical) |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of CO from phenoxy cation) |
| 55 | [C₃H₃O]⁺ | Acylium ion from ring cleavage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that induce a change in the dipole moment. nih.gov The most prominent feature in the IR spectrum of this compound would be the intense carbonyl (C=O) stretching absorption. For a five-membered ring ketone, this band is expected at a relatively high frequency, around 1745-1750 cm⁻¹. Other key absorptions would include the C-O-C stretching of the ether linkage and C-H stretches for the aromatic and aliphatic portions.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is often more sensitive to symmetric, non-polar bonds. Therefore, the aromatic ring's C=C stretching and breathing modes are expected to be strong in the Raman spectrum. The C=O stretch will also be present but may be weaker than in the IR spectrum.
| Frequency (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium | Strong |
| 3000-2850 | Aliphatic C-H Stretch | Medium | Medium |
| ~1745 | C=O Stretch (ketone) | Very Strong | Medium |
| ~1600, ~1490 | Aromatic C=C Stretch | Strong | Very Strong |
| ~1240 | Aryl-O Asymmetric Stretch | Strong | Weak |
| ~1040 | Alkyl-O Symmetric Stretch | Strong | Weak |
| ~750, ~690 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. rigaku.comexcillum.com Should a suitable single crystal of this compound be obtained, this technique would provide a definitive structural model.
The key information obtained from X-ray crystallography would include:
Molecular Connectivity: It would confirm the atomic connections established by NMR.
Precise Geometric Parameters: It provides highly accurate bond lengths, bond angles, and torsion angles.
Solid-State Conformation: The analysis would reveal the exact conformation of the cyclopentanone ring (e.g., a specific envelope or twist conformation) and the precise orientation of the phenoxy substituent in the crystal lattice.
Intermolecular Interactions: It would detail how molecules pack in the crystal, revealing any significant intermolecular forces such as C-H···O hydrogen bonds or π-stacking interactions between the phenoxy rings.
Absolute Configuration: For a chiral, enantiomerically pure sample, X-ray crystallography is the definitive method for determining the absolute configuration (R or S) at the C2 stereocenter. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, often using a copper radiation source. uq.edu.au
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₁H₁₂O₂ |
| Formula Weight | 176.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | a = 8.5, b = 6.2, c = 9.1 |
| α, β, γ (°) | α = 90, β = 105.4, γ = 90 |
| Volume (ų) | 460.5 |
| Z | 2 |
| R-factor | < 0.05 |
| Flack parameter | ~0.0(1) (for correct enantiomer) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful for determining the absolute configuration of enantiomers. For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can provide unambiguous assignment of its (R) or (S) configuration.
The process of enantiomeric characterization using chiroptical spectroscopy typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. spectroscopyeurope.comnih.gov The experimental ECD or VCD spectrum of a chiral molecule is recorded, and separately, the theoretical spectra for one of the enantiomers (e.g., the (R)-enantiomer) are calculated using computational methods like Density Functional Theory (DFT). The calculated spectrum is then compared to the experimental one. A match between the experimental and calculated spectra confirms the absolute configuration of the sample. If the spectra are mirror images, it indicates that the sample is the opposite enantiomer.
A pertinent case study for understanding the chiroptical analysis of this compound is the investigation of (R)-(+)-3-methylcyclopentanone. researchgate.net This molecule, like this compound, is a chiral substituted cyclopentanone. Its study reveals how conformational flexibility, a characteristic feature of five-membered rings, influences the chiroptical spectra.
In the case of (R)-(+)-3-methylcyclopentanone, experimental and theoretical studies have shown that the equatorial-methyl conformer is more stable than the axial-methyl conformer. researchgate.net The relative populations of these conformers can be determined, for instance, through temperature-dependent absorption spectra.
Detailed Research Findings for (R)-(+)-3-methylcyclopentanone as an Analog:
The enantiomeric characterization of (R)-(+)-3-methylcyclopentanone was achieved by comparing its experimental VCD spectrum with the Boltzmann-averaged theoretical spectra of its conformers. The excellent agreement between the experimental spectrum and the calculated spectrum for the (R)-enantiomer allowed for a confident assignment of its absolute configuration.
Below are tables summarizing the key findings from the study of (R)-(+)-3-methylcyclopentanone, which illustrate the type of data that would be generated for a similar analysis of this compound.
Table 1: Conformational Analysis of (R)-(+)-3-methylcyclopentanone
| Conformer | Relative Enthalpy (ΔH°) (kJ/mol) | Population (%) |
|---|---|---|
| Equatorial-methyl | 0 | 87 |
| Axial-methyl | 4.84 | 13 |
Data derived from experimental temperature-dependent absorption spectra in CCl4 solution. researchgate.net
Table 2: Experimental and Theoretical Chiroptical Data for (R)-(+)-3-methylcyclopentanone| Chiroptical Technique | Experimental Value | Theoretical Value (Population Weighted) |
|---|---|---|
| Specific Rotation [α]D (deg) | +133.5 (in CCl4) | Larger than experimental value |
| Vibrational Circular Dichroism (VCD) | Spectrum Recorded | Excellent agreement with experimental spectrum |
Theoretical values were predicted using the B3LYP functional with large basis sets. researchgate.net
The data for (R)-(+)-3-methylcyclopentanone demonstrates that while predicting the exact value of specific rotation can be challenging due to solvent effects, VCD spectroscopy, in conjunction with computational modeling, provides a highly reliable method for determining the absolute configuration of chiral cyclopentanones. researchgate.net A similar integrated approach would be the definitive method for the enantiomeric characterization of this compound.
Theoretical and Computational Chemistry of 2 Phenoxycyclopentan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic structure dictates the molecule's reactivity. Key descriptors include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density (charge distribution).
Frontier Molecular Orbitals: The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital most likely to accept an electron, highlighting sites prone to nucleophilic attack. For 2-phenoxycyclopentan-1-one, the HOMO is expected to have significant contributions from the phenoxy group's oxygen lone pairs and the phenyl ring's π-system. The LUMO is anticipated to be localized on the cyclopentanone (B42830) ring, particularly on the antibonding π* orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org
Charge Distribution: The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the carbonyl oxygen atom is a site of high negative charge, making it a hydrogen bond acceptor and a site for protonation. Conversely, the carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it the primary target for nucleophiles.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Property | Value | Description |
| HOMO Energy | -6.85 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -1.23 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap | 5.62 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.15 D | Quantifies the overall polarity of the molecule, arising from non-uniform charge distribution. |
| Mulliken Charge on C=O Carbon | +0.48 e | Shows the partial positive charge on the carbonyl carbon, indicating its electrophilic nature. |
| Mulliken Charge on C=O Oxygen | -0.52 e | Shows the partial negative charge on the carbonyl oxygen, indicating its nucleophilic/basic nature. |
Prediction of Spectroscopic Parameters
Quantum chemical methods can accurately predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structure. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be obtained. nih.gov Similarly, magnetic shielding tensors can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts.
Vibrational Spectroscopy: The calculated IR spectrum for this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically predicted in the range of 1750-1780 cm⁻¹. Other significant predicted peaks would include C-O-C stretching vibrations of the ether linkage and C-H stretching modes of the aromatic and aliphatic rings. nih.gov
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules. The calculations would reflect the different chemical environments of the protons and carbons in the cyclopentanone ring and the phenoxy group.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data) Calculated using DFT (B3LYP/6-311++G(d,p)). Frequencies are typically scaled to better match experimental values.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Carbonyl (C=O) Stretch | 1765 | Strong |
| Aryl C-O Stretch | 1240 | Strong |
| Alkyl C-O Stretch | 1080 | Medium |
| Aromatic C=C Stretch | 1605, 1495 | Medium-Strong |
| Aliphatic C-H Stretch | 2950-3000 | Medium |
Solvent Effects Modeling
Molecular properties and reactivity can be significantly influenced by the surrounding solvent. Computational models can account for these effects, primarily through implicit and explicit solvation models. rsc.orgchemrxiv.org
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are commonly used. nih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This model is efficient for calculating how a solvent's polarity affects the electronic structure, geometry, and relative energies of different conformers or transition states. For this compound, a polar solvent would be expected to stabilize the ground state due to its significant dipole moment and could influence the energy of its frontier orbitals. nih.gov
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method is essential for studying specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen of this compound and protic solvent molecules like water or methanol (B129727).
Conformational Analysis and Energy Profiling
The flexibility of the cyclopentanone ring and the rotation around the C-O-C ether linkage mean that this compound can exist in multiple conformations. chemistrysteps.com Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. lumenlearning.comlibretexts.org
The five-membered cyclopentanone ring is not planar and typically adopts either an "envelope" or a "twist" conformation to relieve ring strain. The position of the bulky phenoxy group (either pseudo-axial or pseudo-equatorial) is a key determinant of conformational stability. Generally, conformers that minimize steric hindrance (repulsive van der Waals interactions) are lower in energy. utdallas.edu A potential energy surface scan, performed by systematically rotating the dihedral angles of the C-C-O-C linkage, can reveal the most stable rotamers of the phenoxy group relative to the cyclopentanone ring. The global minimum energy conformation is the one that optimally balances ring puckering and substituent orientation to minimize steric and torsional strain.
Table 3: Relative Energies of Plausible Conformers (Illustrative Data)
| Conformer | Ring Pucker | Phenoxy Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Pseudo-equatorial | 0.00 (Global Minimum) |
| 2 | Twist | Pseudo-equatorial | 0.85 |
| 3 | Envelope | Pseudo-axial | 2.50 |
| 4 | Twist | Pseudo-axial | 3.15 |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (energy barrier) for a proposed reaction can be calculated. researchgate.net This information helps determine the feasibility and rate of a reaction. nih.gov
For this compound, a potential reaction for study is the base-catalyzed elimination of phenol (B47542) to form cyclopent-2-en-1-one. nist.gov Transition state calculations would involve identifying the structure of the activated complex where the proton is being abstracted by the base and the phenoxy group is beginning to depart. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants (this compound and base) to the products (cyclopent-2-en-1-one, phenol, and protonated base).
Table 4: Calculated Activation Energies for a Hypothetical Elimination Reaction (Illustrative Data) Calculated at the B3LYP/6-311++G(d,p) level with a PCM solvent model.
| Reaction Step | Description | ΔG‡ (kcal/mol) in Gas Phase | ΔG‡ (kcal/mol) in Acetonitrile |
| TS1 | Proton abstraction from C3 | 24.5 | 21.8 |
| TS2 | Phenoxy group elimination | 15.2 | 13.5 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.govnih.govsemanticscholar.org
For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules (e.g., water). The simulation would allow for extensive sampling of the conformational landscape, potentially revealing transitions between different envelope and twist puckers of the ring that might be difficult to identify through static calculations alone. rsc.org Furthermore, MD simulations provide detailed insight into intermolecular interactions, such as the structure and dynamics of the solvation shell around the molecule and the specific hydrogen bonds formed between the carbonyl oxygen and solvent molecules. nih.gov
Docking Studies (for molecular interaction mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. From this, it is possible to predict the strength of association or binding affinity between two molecules using scoring functions. Docking studies on compounds structurally related to this compound, such as cyclopentanone derivatives and molecules containing a phenoxy moiety, can provide insights into its potential biological targets and binding modes.
For instance, various cyclopentanone derivatives have been investigated for their potential as therapeutic agents. Docking studies on these analogs have revealed interactions with a range of biological targets, including enzymes and receptors. For example, derivatives of cyclopentanone have been docked into the active sites of proteins implicated in cancer and inflammation, such as tyrosinase and macrophage migration inhibitory factor. nih.govnih.gov In these studies, the cyclopentanone ring often serves as a central scaffold, orienting substituent groups for optimal interaction with amino acid residues in the protein's binding pocket.
The phenoxy group, a key feature of this compound, is a privileged scaffold in medicinal chemistry, known to participate in various non-covalent interactions. nih.gov Docking studies of phenoxy-containing ligands frequently show π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan, as well as hydrogen bonding via the ether oxygen. nih.gov For example, phenoxyimine-based ligands have been docked against EGFR, HER-2, and VEGF, demonstrating the importance of the phenoxy group in binding to these cancer-related targets. researchgate.net
Based on these precedents, a hypothetical docking study of this compound could be envisioned against a variety of protein targets. The cyclopentanone core could anchor the molecule within a binding site through hydrogen bonding involving its carbonyl oxygen, while the flexible phenoxy group could explore adjacent hydrophobic pockets and engage in aromatic interactions. The specific orientation and binding affinity would, of course, be dependent on the topology and chemical nature of the target protein's active site.
To illustrate the potential interactions, the table below summarizes docking results for structurally related compounds against various protein targets.
| Compound Type | Protein Target | Key Interactions Observed | Reference |
| Anthraquinone-linked cyclopentanone | Tyrosinase | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Cyclopentanone-sulfur containing compounds | Macrophage Migration Inhibitory Factor | High energy score, interactions with active pocket | nih.gov |
| Phenoxyimine derivatives | EGFR, HER-2, VEGF | π-π stacking, hydrogen bonding | researchgate.net |
| Phenylhydrazono phenoxyquinolones | α-amylase | High negative binding affinity, stable binding | nih.gov |
This interactive data table highlights the common types of interactions that could be anticipated for this compound. The presence of both a hydrogen bond acceptor (the carbonyl group) and an aromatic system (the phenoxy group) suggests that it could be a versatile ligand capable of interacting with a diverse range of protein targets.
Chemoinformatic Approaches for Structure-Reactivity Relationships
Chemoinformatics employs computational and informational techniques to a broad range of problems in the field of chemistry. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. While no specific QSAR models for this compound have been reported, the extensive literature on QSAR for cyclic ketones and phenoxy-containing compounds can guide a theoretical analysis. sapub.orgnih.gov
A hypothetical QSAR study for a series of this compound analogs could involve synthesizing derivatives with different substituents on the phenyl ring. The biological activity of these compounds would then be measured, and a QSAR model would be developed to relate this activity to calculated molecular descriptors. Such a model could help to identify the key structural features that govern the activity of this class of compounds and guide the design of more potent analogs.
The table below presents a selection of molecular descriptors that would be relevant for developing a QSAR model for this compound and its derivatives, based on chemoinformatic studies of related compounds.
| Descriptor Class | Specific Descriptors | Potential Relevance for this compound |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Influence of the phenoxy group on the reactivity of the cyclopentanone ring. |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Overall size and shape of the molecule, which can affect binding to a target. |
| Lipophilicity | LogP, Polar surface area (PSA) | Membrane permeability and hydrophobic interactions with the target. |
| 3D Descriptors | van der Waals volume, Accessible surface area | Detailed shape and accessibility for interaction. |
Biological Relevance and Molecular Mechanism Investigations Non Clinical Focus
In Vitro Biochemical Target Identification and Validation
No information is currently available in the scientific literature regarding the identification or validation of specific biochemical targets for 2-phenoxycyclopentan-1-one. In vitro studies to determine its binding partners and molecular targets have not been reported.
Enzyme Inhibition and Activation Studies: Kinetic and Mechanistic Aspects
There are no published studies detailing the inhibitory or activatory effects of this compound on any specific enzymes. Consequently, data on its kinetic parameters (e.g., IC50, Ki, Km) and the mechanism of interaction (e.g., competitive, non-competitive, uncompetitive) are not available.
Receptor Binding Assays and Ligand-Protein Interaction Analysis (Molecular Level)
Scientific literature lacks any reports of receptor binding assays conducted with this compound. As such, its affinity and selectivity for any particular receptor, as well as the molecular details of its interaction with proteins, remain uncharacterized.
Structure-Activity Relationship (SAR) Studies for Biological Potency (Molecular and Biochemical)
There are no published structure-activity relationship (SAR) studies for this compound or its analogs. Such studies, which are crucial for understanding how the chemical structure of a compound influences its biological activity, have not been reported for this molecule.
Cellular Pathway Modulation at the Molecular Level (e.g., signaling pathways)
The effect of this compound on cellular signaling pathways has not been documented in the available scientific literature. There is no information on whether this compound can modulate key signaling cascades within cells.
Mechanistic Elucidation of Bioactivity (e.g., covalent modification, allosteric regulation)
Due to the absence of identified biological activity, there has been no elucidation of the potential mechanisms of action for this compound, such as covalent modification of targets or allosteric regulation of enzymes or receptors.
Applications of 2 Phenoxycyclopentan 1 One As a Versatile Synthetic Intermediate
Precursor in Natural Product Synthesis
The cyclopentane (B165970) ring is a fundamental structural motif present in a vast array of biologically active natural products. Notably, it forms the core of prostaglandins (B1171923) and jasmonates, two classes of lipid-derived signaling molecules with critical physiological roles.
Prostaglandins are hormone-like substances involved in processes such as inflammation, blood flow, and the formation of blood clots. pageplace.de Their synthesis has been a major focus of organic chemistry for decades. A cornerstone of many synthetic routes is the "Corey lactone," a bicyclic intermediate that contains the essential cyclopentane framework with the correct stereochemistry for elaboration into various prostaglandin (B15479496) types. rsc.orgdntb.gov.uaresearchgate.netnih.govresearchgate.net The synthesis of the Corey lactone and other key prostaglandin precursors often involves the construction of a densely functionalized cyclopentanone (B42830) ring. nih.govresearchgate.netmdpi.com While not a direct intermediate in the canonical Corey synthesis, 2-phenoxycyclopentan-1-one represents a structurally analogous and valuable starting scaffold. The phenoxy group can act as a bulky substituent to direct stereoselective reactions on the cyclopentanone ring, a common strategy in natural product synthesis. Furthermore, the ketone provides a crucial reactive site for introducing the side chains characteristic of prostaglandins.
Jasmonates , including jasmonic acid and its derivatives, are plant hormones that regulate growth, development, and responses to stress and pathogens. nih.govnih.govescholarship.org Their biosynthesis in plants begins with the cyclization of an unsaturated fatty acid, forming a cyclopentenone intermediate which is subsequently reduced to a cyclopentanone structure. researchgate.netmdpi.com The core of jasmonic acid is a substituted cyclopentanone, making this compound a relevant synthon for the laboratory synthesis of jasmonate analogs for agricultural and research purposes. The phenoxy group can serve as a stable surrogate for the aliphatic side chain during the initial synthetic steps, with the ketone allowing for the eventual introduction of the carboxylic acid-containing chain.
Building Block for Complex Pharmaceutical Scaffolds
The cyclopentanone ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds designed to interact with biological targets. google.com Its conformational flexibility and the ability to decorate it with various functional groups allow for the creation of diverse molecular libraries for drug discovery. scirp.org Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating its utility as a versatile building block for complex pharmaceutical agents.
One prominent example is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. A series of 2-phenoxy-indan-1-one derivatives, which feature a cyclopentanone ring fused to a benzene (B151609) ring, were designed and synthesized. nih.gov These compounds showed potent inhibition of the AChE enzyme, with the most active derivative exhibiting an IC50 value of 50 nM. Molecular modeling studies indicated that the phenoxy-indanone scaffold fits well within the active site of the enzyme. nih.gov
Furthermore, related diarylidenecyclopentanone structures, which can be synthesized from cyclopentanone precursors, have shown significant promise as both anti-inflammatory and anticancer agents. researchgate.net These compounds are often designed as mono-carbonyl analogs of curcumin, a natural product with known bioactivity. bio-conferences.org The cyclopentanone core serves as a rigid scaffold to position two substituted phenyl rings, leading to potent cytotoxicity against cancer cell lines. researchgate.net Patents also describe various cyclopentanone derivatives as inhibitors of enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β), implicated in Alzheimer's disease and diabetes, and as activators of the heat shock response, relevant for treating inflammatory and viral disorders. google.comgoogle.comgoogle.com These examples underscore the value of the this compound framework as a starting point for generating novel and complex scaffolds for medicinal chemistry.
| Compound Class | Biological Target/Activity | Representative IC50 |
| 2-Phenoxy-indan-1-one Derivatives | Acetylcholinesterase (AChE) Inhibition | 50 nM |
| Diarylidenecyclopentanones (DACP) | Cytotoxicity (HeLa cells) | 8.73 µM |
| Cyclopentanone Derivatives | Glycogen Synthase Kinase 3β (GSK-3β) Inhibition | Not specified |
Ligand Synthesis for Organometallic Catalysis
Organometallic catalysis is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center, influencing its reactivity, stability, and selectivity. The synthesis of novel ligands is therefore a continuous pursuit. While there are no specific reports detailing the direct use of this compound for ligand synthesis, its structure offers clear potential pathways to valuable ligand classes.
The cyclopentyl framework is a component of highly effective ligands, most famously the cyclopentadienyl (B1206354) (Cp) anion and its derivatives, which are ubiquitous in organometallic chemistry. acs.org Through a series of established chemical transformations, the ketone of this compound could be converted into a diene, which could then be deprotonated to form a substituted cyclopentadienyl ligand. The phenoxy group would remain as a substituent, potentially modulating the electronic properties and steric bulk of the resulting metal complex.
Another major class of ligands is based on phosphorus, such as phosphines. nih.govcardiff.ac.ukrsc.org Synthetic routes to multidentate phosphine (B1218219) ligands often involve the reaction of a chlorophosphine with a nucleophile, such as an alcohol or an amine. beilstein-journals.orgrsc.org The ketone in this compound could be readily reduced to an alcohol or converted to an amine via reductive amination. These functional groups could then be used to anchor one or more phosphine groups, leading to novel P,O- or P,N-hybrid ligands. Such ligands are of great interest in asymmetric catalysis, where the combination of different donor atoms can lead to superior enantioselectivity.
Similarly, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often rival or exceed the performance of phosphines. scripps.edu The synthesis of NHCs involves the creation of an imidazolium (B1220033) or related azolium salt, which is then deprotonated. rsc.orgnih.govrsc.org While the pathway is less direct, functionalization of the cyclopentyl ring of this compound, for instance by introducing two nitrogen-containing substituents, could provide a backbone for the synthesis of novel, sterically bulky NHC ligands.
Potential in Materials Science and Functional Polymers
The phenoxy group is a key component of a class of high-performance amorphous thermoplastics known as phenoxy resins, or polyhydroxy ethers. nih.gov These polymers are typically synthesized from the reaction of bisphenol A and epichlorohydrin (B41342) and are valued for their rigidity, thermal stability, excellent adhesion, and gas barrier properties, which stem from the aromatic ether backbone and the presence of hydroxyl groups. nih.govwikipedia.orggoogle.com
Although this compound is not a traditional monomer for these materials, its structure makes it an intriguing candidate for the development of new functional polymers. The molecule could potentially serve as a monomer or a precursor to a monomer in several ways:
Ring-Opening Polymerization: The strained five-membered ring of cyclopentanone can, under certain catalytic conditions, undergo ring-opening polymerization to yield a polyketone. Incorporating the phenoxy side group into such a polymer backbone could impart properties like increased thermal stability and altered solubility compared to simple aliphatic polyketones.
Monomer Functionalization: The phenoxy ring can be functionalized, for example, by adding a vinyl group or other polymerizable moiety. Subsequent polymerization would lead to a polymer with pendant phenoxycyclopentanone groups. These groups could serve as sites for cross-linking or for grafting other polymer chains, creating complex polymer architectures.
Additive or Modifier: The compound could be used as an additive in existing polymer formulations. Its structural similarity to the repeating units of phenoxy resins suggests it could blend well and act as a plasticizer or a modifier to enhance properties like adhesion or thermal resistance in other polymer systems. core.ac.uk
The degradation of some commercial polymers, such as polyamide 6,6, can produce cyclopentanone derivatives, highlighting the chemical relevance of this ring system in polymer stability and lifecycle analysis. researchgate.net By purposefully incorporating the stable this compound unit into a polymer, it may be possible to design new materials with tailored degradation profiles or enhanced performance characteristics inspired by established phenoxy resins.
Derivatives and Analogues of 2 Phenoxycyclopentan 1 One: Synthesis and Reactivity
Structural Modifications on the Phenoxy Moiety
Substituted Phenoxy Derivatives
The synthesis of derivatives with substituents on the phenoxy ring can be approached by introducing functional groups onto the phenol (B47542) starting material before its coupling with a suitable cyclopentanone (B42830) precursor. Alternatively, electrophilic aromatic substitution can be performed on the 2-phenoxycyclopentan-1-one molecule itself, although this may present challenges with regioselectivity and potential side reactions involving the enolizable ketone.
Common substituents include alkyl, halogen, nitro, and alkoxy groups. The presence of these groups can significantly alter the electronic properties of the phenoxy ring, thereby influencing the reactivity of the entire molecule. For instance, electron-withdrawing groups can make the phenoxy group a better leaving group in nucleophilic substitution reactions, while electron-donating groups can enhance the ring's reactivity towards electrophiles. The synthesis of various substituted phenyl compounds has been extensively studied, providing a toolbox of reactions applicable to this system. researchgate.net A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates have been prepared to explore structure-activity relationships, demonstrating the synthetic accessibility of such substituted aromatic moieties. researchgate.net
Heteroaromatic Analogues
Replacing the phenyl ring with a heteroaromatic system, such as pyridine (B92270), pyrazole, thiophene (B33073), or isoxazole (B147169), generates analogues with distinct electronic and steric properties. The synthesis of these heteroaromatic analogues typically involves the reaction of a halo-cyclopentanone with a heteroaromatic alcohol (heteroaryloxy derivative) under basic conditions.
Research into cyclooxygenase (COX) inhibitors has led to the synthesis of several heteroaromatic analogues where the central cyclopentene (B43876) moiety was replaced by pyrazole, thiophene, or isoxazole rings. rsc.org This work was conducted to understand the influence of the central core's nature on inhibitory properties. rsc.org Among the compounds tested, thiophene derivatives bearing a p-methylsulfonylphenyl substituent showed notable COX-2 inhibitory activity and selectivity. rsc.org In contrast, most of the isoxazole derivatives were found to be inactive on both COX isoforms, highlighting the profound impact of the specific heteroaromatic ring system on the molecule's reactivity and biological interactions. rsc.org
Modifications on the Cyclopentanone Ring
Alkyl Substitutions and Fused Ring Systems
The cyclopentanone ring can be modified by introducing alkyl groups or by fusing it with other ring systems. Alkylation is commonly achieved by treating the enolate of this compound with an alkyl halide. A general process for preparing 2-substituted cyclopentanones involves the Dieckmann cyclization of a dialkyl adipate, followed by alkylation of the resulting cyclopentanone-2-carboxylic ester, and subsequent hydrolysis and decarboxylation. google.com This multi-step process can yield 2-alkylcyclopentanones from adipic esters without the need for isolating intermediates. google.com Another method involves the direct reaction of a cyclopentanone with an aldehyde in the presence of hydrogen and a palladium catalyst. google.com For example, reacting cyclopentanone with n-hexanal over a palladium on alumina (B75360) catalyst yields 2-hexylcyclopentanone. google.com
Fused ring systems containing a cyclopentanone moiety are common in natural products. kirj.ee Their synthesis often involves intramolecular cyclization reactions. For instance, regioisomeric cyclopentanones like 3-alkyloxy-2-oxabicyclo[3.3.0]octan-6-one can be synthesized in four steps from enantiomerically pure (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one, a readily available starting material. kirj.ee The development of base-induced ring expansion strategies has also enabled the efficient construction of fused seven-membered ring systems, such as the bicyclo[5.3.0]decane skeleton found in some sesquiterpenoids. chemrxiv.orgnih.gov
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Cyclopentanone | n-Hexanal, H₂, Pd/Al₂O₃ | 2-Hexylcyclopentanone | - | google.com |
| Diethyl Adipate | 1. Sodium Ethoxide2. Alkyl Halide3. H⁺, Heat | 2-Alkylcyclopentanone | ~40-45% | google.com |
| (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | 1. Hydroboration2. Oxidation3. Protection4. Oxidation | 3-Alkyloxy-2-oxabicyclo[3.3.0]octan-6-one | up to 34% | kirj.ee |
Heteroatom Incorporation into the Cyclopentane (B165970) Ring
Replacing one or more carbon atoms of the cyclopentanone ring with a heteroatom (e.g., nitrogen, oxygen, sulfur) leads to heterocyclic analogues. This modification can significantly impact the ring's conformation and chemical properties. baranlab.org For example, the synthesis of 1,5-substituted pyrrolidin-2-ones (γ-lactams), which are nitrogen-containing analogues of cyclopentanone, can be achieved from donor-acceptor cyclopropanes. organic-chemistry.orgorganic-chemistry.org This method involves a Lewis acid-catalyzed ring opening of the cyclopropane (B1198618) with primary amines, followed by in situ lactamization. organic-chemistry.org The reaction has a broad scope, accommodating various substituted anilines and benzylamines. organic-chemistry.org The yield of the resulting pyrrolidinone is influenced by the nature of the substituents on the starting cyclopropane. organic-chemistry.orgorganic-chemistry.org For instance, highly reactive furyl-substituted cyclopropane gives a moderate yield, whereas thienyl- and styryl-derived cyclopropanes produce the corresponding pyrrolidones in about a 60% yield. organic-chemistry.orgorganic-chemistry.org
Impact of Structural Variations on Synthetic Efficiency and Stereoselectivity
Structural variations in the derivatives and analogues of this compound have a pronounced effect on both the efficiency of their synthesis and the stereochemical outcome of the reactions.
The efficiency of synthetic routes is often dependent on the electronic and steric nature of the substituents. In the synthesis of 1,5-substituted pyrrolidin-2-ones, the reactivity of the starting donor-acceptor cyclopropane, which is governed by its substituents, directly influences the product yield. organic-chemistry.orgorganic-chemistry.org Less reactive 2-phenylcyclopropane-1,1-diesters result in lower yields compared to more reactive thienyl- and styryl-derived counterparts. organic-chemistry.orgorganic-chemistry.org Similarly, in the synthesis of fused ring systems via inverse electron-demand Diels–Alder reactions, electron-rich dienophiles react to give products in moderate yields, while electron-poor dienophiles fail to react altogether. rsc.org
Stereoselectivity is a critical aspect of synthesizing complex molecules, and it is highly sensitive to the structure of the reactants and catalysts. The preparation of nonracemic 4- and/or 5-substituted 2-cyclopentenones often relies on using nonracemic chiral substrates to control the stereochemistry. thieme-connect.com In asymmetric synthesis, chiral catalysts can be employed to achieve high enantioselectivity. acs.org For example, chiral primary amines can catalyze the synthesis of Wieland-Miescher ketone analogues with high enantioselectivity. organic-chemistry.org The steric bulk of substituents can also direct the stereochemical course of a reaction; for instance, the bulkiness of an alkyl group can affect product distribution in substitution reactions. chemrxiv.org
| Reaction Type | Structural Variation | Impact on Efficiency/Stereoselectivity | Reference |
| Pyrrolidinone Synthesis | Substituent on DA Cyclopropane | More reactive (e.g., thienyl) substituents lead to higher yields (60%) than less reactive (e.g., phenyl) ones (45-47%). | organic-chemistry.orgorganic-chemistry.org |
| Diels-Alder Cycloaddition | Dienophile Electronics | Electron-rich dienophiles give moderate yields; electron-poor dienophiles result in no reaction. | rsc.org |
| Asymmetric Aldol (B89426) Reaction | Use of Chiral Catalyst | Chiral primary amine catalysts can lead to high enantioselectivity in the synthesis of chiral building blocks. | organic-chemistry.org |
| Cyclopentenone Synthesis | Chiral Substrate | Use of nonracemic chiral precursors is a common strategy to control the final product's stereochemistry. | thieme-connect.com |
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enantioselective Synthesis
The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in pharmacology. Future work on 2-phenoxycyclopentan-1-one would likely focus on the development of novel catalytic systems to achieve its enantioselective synthesis. Research in this area could involve the design and application of new chiral ligands for transition metal catalysts or the use of organocatalysts to control the stereochemical outcome of key bond-forming reactions. The goal would be to develop highly efficient and selective methods for producing either the (R)- or (S)-enantiomer of this compound, which would be crucial for investigating its biological activities.
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical reactions are designed and optimized. For this compound, these computational tools could be employed to predict optimal reaction conditions, identify novel synthetic routes, and even design more efficient catalysts for its enantioselective synthesis. By analyzing vast datasets of chemical reactions, ML algorithms could accelerate the discovery and development of synthetic methodologies for this and related compounds.
Advanced Materials Applications and Nanotechnology
While no current applications of this compound in materials science or nanotechnology have been reported, its structural features suggest potential avenues for exploration. Future research could investigate its incorporation into polymers or other materials to modify their properties. In nanotechnology, derivatives of this compound could potentially be used as building blocks for the synthesis of functionalized nanoparticles or as components of molecular machines, although this remains a highly speculative area.
Exploration of New Reactivity Modes and Rearrangements
Understanding the inherent reactivity of a molecule is fundamental to its application in organic synthesis. Future studies on this compound would likely explore its behavior in various chemical transformations. This could include investigating novel rearrangement reactions, such as acid-catalyzed or photochemically induced rearrangements, to access new molecular scaffolds. wiley-vch.deyoutube.comlibretexts.orgyoutube.commasterorganicchemistry.com The interplay of the phenoxy and carbonyl groups could lead to unique reactivity patterns that are yet to be discovered.
Chemoinformatic Database Development for Compound Libraries
As new derivatives of this compound are synthesized, the development of a dedicated chemoinformatic database would be a valuable resource. Such a database would house information on the structure, properties, and biological activity of these compounds. This would enable researchers to perform large-scale data analysis, identify structure-activity relationships, and guide the design of new molecules with desired properties.
Multidisciplinary Research at the Interface of Chemistry and Biology
The potential biological activity of this compound is a significant area for future multidisciplinary research. Collaboration between chemists and biologists would be essential to synthesize and screen a library of its derivatives against various biological targets. While a related compound, 2-Phenoxycyclopentanamine, has been noted for its potential in neuropharmacology, the biological profile of this compound itself is unknown. evitachem.com Such studies could uncover new therapeutic agents or biological probes.
Q & A
Q. What are the standard synthetic routes for 2-phenoxycyclopentan-1-one?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or nucleophilic substitution on cyclopentanone derivatives. For example, phenoxy groups can be introduced via substitution reactions using phenoxide ions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction parameters such as temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids like AlCl₃) are critical for yield optimization . Characterization of intermediates via TLC or GC-MS is recommended to monitor reaction progress.
Q. How should this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm the cyclopentanone backbone (e.g., ketone carbonyl at ~210 ppm in -NMR) and phenoxy substituents (aromatic protons at 6.5–7.5 ppm in -NMR).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₂O₂ at m/z 177.0914).
- IR Spectroscopy : Confirm the ketone C=O stretch (~1700–1750 cm⁻¹) and aryl ether C-O-C stretch (~1200–1250 cm⁻¹). Cross-reference with PubChem data for validation .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., distillation).
- Storage : Store in airtight containers at 2–8°C to prevent degradation.
- Disposal : Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal via certified hazardous waste services. Always consult updated SDS for compound-specific protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
- Temperature : Screen 60–140°C to balance reaction rate and side-product formation.
- Catalyst Loading : Vary Lewis acid concentrations (e.g., 5–20 mol% AlCl₃) to minimize byproducts.
- Solvent : Compare polar aprotic solvents (e.g., DMF vs. THF) for solubility and stability.
Analyze outcomes via HPLC or GC to quantify yield and purity. Computational tools (e.g., Gaussian for transition-state modeling) can predict optimal pathways .
Q. How can contradictions in NMR data for structural isomers of this compound be resolved?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, distinguishing regioisomers (e.g., para- vs. ortho-substituted phenoxy groups).
- Crystallography : If crystals form, perform X-ray diffraction to confirm absolute configuration.
- Dynamic NMR : For flexible conformers, variable-temperature NMR (e.g., −40°C to 80°C) can reveal restricted rotation or ring puckering .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorogenic substrates (e.g., ADP-Glo™ assay for kinase activity).
- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with -labeled competitors. Validate hits with dose-response curves and negative controls .
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and free energy profiles (e.g., for nucleophilic additions to the ketone).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in explicit solvent models (e.g., water or DMSO).
- Docking Studies : Predict binding modes in biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
Q. What strategies mitigate byproduct formation during substitution reactions of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., ketone protection as acetals) before functionalizing the phenoxy group.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to enhance selectivity.
- Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate pure products. Monitor by LC-MS for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
